[2-(4-Bromophenoxy)ethyl](4,6-dimethylpyrimidin-2-yl)cyanamide
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Overview
Description
N-[2-(4-BROMOPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE is a chemical compound with the molecular formula C14H14BrN3O. This compound is known for its unique structure, which includes a bromophenoxy group and a dimethylpyrimidinyl group connected via an ethyl chain to a cyanamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMOPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE typically involves the following steps:
Bromination of Phenol: Phenol is brominated using bromine in the presence of a solvent like carbon disulfide at low temperatures to produce 4-bromophenol.
Etherification: 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMOPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
Scientific Research Applications
N-[2-(4-BROMOPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-BROMOPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)ETHANOL: This compound shares the bromophenoxy group but lacks the pyrimidinyl and cyanamide groups.
2-(4-BROMOPHENOXY)-N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE: This compound has a similar structure but includes a sulfonyl group.
Uniqueness
N-[2-(4-BROMOPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE is unique due to its combination of a bromophenoxy group, a dimethylpyrimidinyl group, and a cyanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C15H15BrN4O |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)ethyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C15H15BrN4O/c1-11-9-12(2)19-15(18-11)20(10-17)7-8-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
QJQVVGVJCMDVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CCOC2=CC=C(C=C2)Br)C#N)C |
Origin of Product |
United States |
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